N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide
CAS No.:
Cat. No.: VC16360714
Molecular Formula: C19H16N2O6S2
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O6S2 |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylacetamide |
| Standard InChI | InChI=1S/C19H16N2O6S2/c1-20(9-15(24)11-4-5-13(22)14(23)7-11)17(25)10-21-18(26)16(29-19(21)28)8-12-3-2-6-27-12/h2-8,22-23H,9-10H2,1H3/b16-8- |
| Standard InChI Key | XXWXULACFYHBPN-PXNMLYILSA-N |
| Isomeric SMILES | CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S |
| Canonical SMILES | CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=S |
Introduction
N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a complex organic compound that has garnered attention due to its potential pharmacological properties. This compound incorporates a thiazolidinone core, which is often associated with various biological activities, including anti-inflammatory and anticancer effects. The presence of both phenolic and furan moieties suggests that it may interact with multiple biological targets.
Synthesis and Chemical Reactivity
The synthesis of N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide typically involves multi-step organic reactions. Key methods may include the use of thioketones and aldehydes, along with catalysts that facilitate the formation of the thiazolidinone structure. Detailed reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Biological Activities and Potential Applications
This compound falls under the classification of thiazolidinones, which are known for their diverse biological activities. Specifically, it contains functional groups typical of both phenolic compounds and thiazolidinones, making it a candidate for further pharmacological studies. The presence of the furan ring may contribute to potential antidiabetic activity, while the dihydroxyphenyl moiety suggests antioxidant properties.
Comparison with Similar Compounds
Several compounds share structural or functional similarities with N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide. These include:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide | C₂₃H₂₀FN₃O₅S | Contains a fluorobenzylidene moiety; potential pharmacological properties |
| N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylacetamide | C₁₈H₁₈N₂O₄S | Features a thiophene ring; antioxidant properties |
| Thiazolidinedione derivatives | Varies | Known for insulin-sensitizing effects; used in diabetes treatment |
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